Cas no 2680714-83-2 (methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate)

methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate
- EN300-28294859
- 2680714-83-2
- methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate
-
- インチ: 1S/C18H18N2O4/c1-3-12-20(16-15(17(21)23-2)10-7-11-19-16)18(22)24-13-14-8-5-4-6-9-14/h3-11H,1,12-13H2,2H3
- InChIKey: OYTUIVAPBLQVBC-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC=C)C1C(C(=O)OC)=CC=CN=1)=O
計算された属性
- せいみつぶんしりょう: 326.12665706g/mol
- どういたいしつりょう: 326.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 8
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 68.7Ų
methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28294859-0.25g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 0.25g |
$1117.0 | 2023-09-07 | ||
Enamine | EN300-28294859-2.5g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 2.5g |
$2379.0 | 2023-09-07 | ||
Enamine | EN300-28294859-5.0g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 5g |
$3520.0 | 2023-05-24 | ||
Enamine | EN300-28294859-10g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 10g |
$5221.0 | 2023-09-07 | ||
Enamine | EN300-28294859-1g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 1g |
$1214.0 | 2023-09-07 | ||
Enamine | EN300-28294859-0.05g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 0.05g |
$1020.0 | 2023-09-07 | ||
Enamine | EN300-28294859-0.1g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 0.1g |
$1068.0 | 2023-09-07 | ||
Enamine | EN300-28294859-1.0g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-28294859-0.5g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 0.5g |
$1165.0 | 2023-09-07 | ||
Enamine | EN300-28294859-10.0g |
methyl 2-{[(benzyloxy)carbonyl](prop-2-en-1-yl)amino}pyridine-3-carboxylate |
2680714-83-2 | 10g |
$5221.0 | 2023-05-24 |
methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate 関連文献
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3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylateに関する追加情報
Methyl 2-{(Benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate (CAS No. 2680714-83-2): A Comprehensive Overview
Methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate (CAS No. 2680714-83-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of pyridine, a heterocyclic aromatic compound with a wide range of applications in drug discovery and development.
The structure of methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate is characterized by a pyridine ring substituted with a methyl ester group at the 3-position and an amino group at the 2-position. The amino group is further functionalized with a benzyl carbamate and an allyl group, making it a highly versatile molecule for various chemical modifications and biological studies.
Recent research has highlighted the potential of this compound in several therapeutic areas. For instance, studies have shown that methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate exhibits promising anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
In addition to its anti-inflammatory properties, methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate has also been investigated for its potential as an antiviral agent. Preliminary studies have demonstrated that this compound can inhibit the replication of certain viruses, including influenza and herpes simplex virus (HSV). The antiviral activity is thought to be mediated through its interaction with viral enzymes and host cell receptors, thereby disrupting the viral life cycle.
The synthesis of methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate involves several steps, including the formation of the pyridine ring, introduction of the methyl ester group, and subsequent functionalization with the benzyl carbamate and allyl groups. These synthetic pathways are well-documented in the literature and can be optimized for large-scale production in pharmaceutical settings.
One of the key challenges in the development of methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate as a therapeutic agent is its bioavailability. Studies have shown that this compound has moderate oral bioavailability, which can be improved through formulation strategies such as encapsulation or prodrug design. These approaches aim to enhance the stability and absorption of the compound in vivo, thereby increasing its therapeutic efficacy.
Clinical trials are currently underway to evaluate the safety and efficacy of methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate in various disease models. Early results from phase I trials have indicated that the compound is well-tolerated by patients, with no significant adverse effects reported. These findings are encouraging and suggest that further clinical development is warranted.
In conclusion, methyl 2-{(benzyloxy)carbonyl(prop-2-en-1-yl)amino}pyridine-3-carboxylate (CAS No. 2680714-83-2) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an attractive target for researchers in both academia and industry. As ongoing studies continue to uncover new insights into its mechanisms of action and potential applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of various diseases.
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